![molecular formula C25H31NO6 B2367807 N-(6-(4-(sec-butyl)phenoxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide CAS No. 1024730-18-4](/img/structure/B2367807.png)
N-(6-(4-(sec-butyl)phenoxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a phenoxy group, which is a common feature in many commercially important herbicides . The presence of the sec-butyl group and the acetamide group suggest that this compound might have unique properties compared to other phenoxy compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps. For instance, the formation of the phenoxy group could involve a reaction similar to the nitration of benzene . The sec-butyl group could be added in a subsequent step, possibly through a Friedel-Crafts alkylation .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The compound can serve as an organoboron reagent in SM coupling reactions .
Key Points::Protodeboronation in Synthesis
Protodeboronation involves the removal of a boron atom from an organoboron compound. This process has applications in synthetic chemistry, allowing the conversion of boron-containing molecules into other functional groups. The compound’s boron moiety could be relevant in such transformations .
Key Points::Imidazole Derivatives
Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. The compound’s structure suggests potential applications in medicinal chemistry, as imidazole derivatives often exhibit biological activity. Further exploration of its pharmacological properties could be valuable .
Key Points::Mechanism of Action
properties
IUPAC Name |
N-[6-(4-butan-2-ylphenoxy)-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-4-15(2)17-10-12-19(13-11-17)30-25-21(26-16(3)27)22(28)23-20(31-25)14-29-24(32-23)18-8-6-5-7-9-18/h5-13,15,20-25,28H,4,14H2,1-3H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHJWYLLFLLAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(4-(sec-butyl)phenoxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid](/img/structure/B2367727.png)
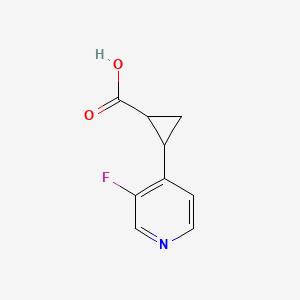
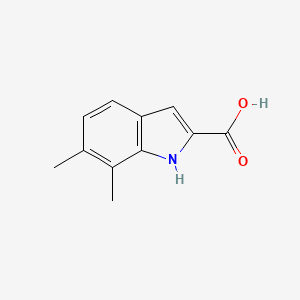
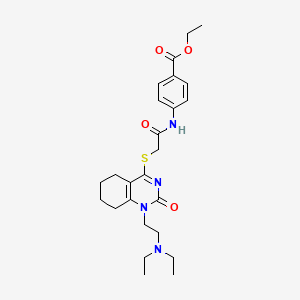
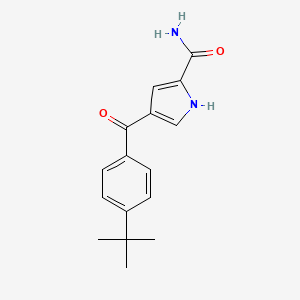


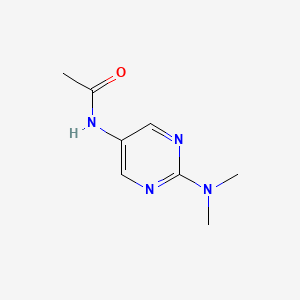
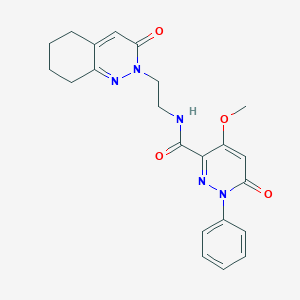
![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)
![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)